molecular formula C25H27N5O2S B11269819 2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide

2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B11269819
M. Wt: 461.6 g/mol
InChI Key: WFTXPKSVDWFRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structural features, which include a pyrazolo[4,3-d]pyrimidine core, an ethyl group, and a phenylethyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the pyrazolopyrimidine core. This intermediate is then subjected to further reactions, such as sulfonation and acylation, to introduce the sulfanyl and acetamide groups, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-ETHYL-3-METHYL-7-OXO-6-(2-PHENYLETHYL)-1H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
  • 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE

Uniqueness

The uniqueness of 2-{[2-ETHYL-7-OXO-6-(2-PHENYLETHYL)-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H27N5O2S/c1-3-18-10-12-20(13-11-18)26-22(31)17-33-25-27-21-16-29(4-2)28-23(21)24(32)30(25)15-14-19-8-6-5-7-9-19/h5-13,16H,3-4,14-15,17H2,1-2H3,(H,26,31)

InChI Key

WFTXPKSVDWFRTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CN(N=C3C(=O)N2CCC4=CC=CC=C4)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.